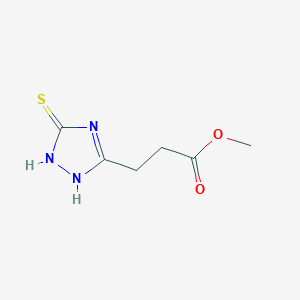
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate
Descripción general
Descripción
Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Profile
- Name : this compound
- CAS Number : 1573547-21-3
- Molecular Formula : C₆H₉N₃O₂S
- Molar Mass : 187.22 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various synthetic routes have been explored, including condensation reactions that yield derivatives with enhanced biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notably:
- Cytotoxicity Assays : The compound has been evaluated against several human cancer cell lines:
- Mechanism of Action :
Structure–Activity Relationship (SAR)
The activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Mercapto Group | Enhances interaction with biological targets |
| Triazole Ring | Contributes to the binding affinity and specificity |
| Propanoate Moiety | Influences solubility and bioavailability |
Study on Novel Triazole Derivatives
A study focusing on the synthesis and evaluation of triazole derivatives revealed that compounds similar to this compound exhibited promising anti-proliferative effects against various cancer cell lines. The most effective derivative showed an IC₅₀ of 3.02 µM against SKOV3 cells .
Comparative Analysis
In a comparative analysis of various triazole derivatives:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Methyl 3-(3-thio-substituted) | 3.02 | SKOV3 |
| Other Derivative A | 5.00 | MCF7 |
| Other Derivative B | 10.00 | A549 |
This table illustrates that this compound stands out for its potency against ovarian cancer cells compared to other derivatives.
Propiedades
IUPAC Name |
methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROTTKUXFXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















